molecular formula C17H18N4O3S B12979799 5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one

Cat. No.: B12979799
M. Wt: 358.4 g/mol
InChI Key: XVARHXDLQROMIB-UHFFFAOYSA-N
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Description

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethoxybenzene, pyrimidine derivatives, and thiazole precursors. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(2,4-dimethoxyphenyl)-2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamide

Uniqueness

5-(2-((2,4-Dimethoxyphenyl)amino)pyrimidin-4-yl)-3,4-dimethylthiazol-2(3H)-one stands out due to its unique combination of structural features, which contribute to its diverse chemical properties and potential applications. The presence of both pyrimidine and thiazole rings, along with the dimethoxyphenyl group, provides a versatile platform for further chemical modifications and functionalization.

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

5-[2-(2,4-dimethoxyanilino)pyrimidin-4-yl]-3,4-dimethyl-1,3-thiazol-2-one

InChI

InChI=1S/C17H18N4O3S/c1-10-15(25-17(22)21(10)2)13-7-8-18-16(20-13)19-12-6-5-11(23-3)9-14(12)24-4/h5-9H,1-4H3,(H,18,19,20)

InChI Key

XVARHXDLQROMIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=O)N1C)C2=NC(=NC=C2)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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